molecular formula C9H12O B128215 4-Ethylanisole CAS No. 1515-95-3

4-Ethylanisole

Cat. No.: B128215
CAS No.: 1515-95-3
M. Wt: 136.19 g/mol
InChI Key: HDNRAPAFJLXKBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylanisole can be synthesized by reacting anisole with an ethylating reagent such as ethyl iodide or ethyl bromide under alkaline conditions . The reaction typically involves the use of a base like sodium hydroxide or potassium hydroxide to facilitate the ethylation process.

Industrial Production Methods: In industrial settings, this compound is produced through similar ethylation reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are carefully controlled to optimize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylanisole undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethylphenol or further to 4-ethylbenzoic acid.

    Reduction: Reduction reactions can convert it to 4-ethylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine, chlorine, or nitric acid are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: 4-ethylphenol, 4-ethylbenzoic acid.

    Reduction: 4-ethylcyclohexanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

    4-Methylanisole (1-methyl-4-methoxybenzene): Similar structure but with a methyl group instead of an ethyl group.

    4-Propylanisole (1-propyl-4-methoxybenzene): Similar structure but with a propyl group instead of an ethyl group.

    4-Isopropylanisole (1-isopropyl-4-methoxybenzene): Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: 4-Ethylanisole is unique due to its specific ethyl group, which imparts different chemical properties and reactivity compared to its methyl, propyl, and isopropyl analogs. The ethyl group provides a balance between steric hindrance and electronic effects, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-ethyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNRAPAFJLXKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164795
Record name 4-Ethylanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-95-3
Record name 1-Ethyl-4-methoxybenzene
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Record name 4-Ethylanisole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-4-methoxybenzene
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Record name 4-Ethylanisole
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Record name Benzene, 1-ethyl-4-methoxy
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Record name 4-ETHYLANISOLE
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Synthesis routes and methods

Procedure details

64.8 μL (0.50 mmol) of 4-ethynyl-1-methoxybenzene (12), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 12 hours at 800 rpm (reversed every 30 minutes). After the lapse of 12 hours, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 47.0 mg (0.35 mmol) of 4-ethyl-1-methoxybenzene (13). The yield was 69%. The reaction is expressed by the following scheme.
Quantity
64.8 μL
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-ethylanisole influence its reactivity in polymerization reactions?

A: The presence of the ethoxy group (–OCH2CH3) in this compound significantly impacts its reactivity in anionic polymerization reactions. Studies [] have shown that the position of the ethoxy group relative to the polymer chain end influences the rate of propagation. Specifically, this compound, where the ethoxy group is in the para position, increases the rate of styrene polymerization compared to reactions in pure hydrocarbon solvents. This suggests that the oxygen atom in the ethoxy group can coordinate with the lithium cation of the propagating chain end, enhancing its reactivity. Interestingly, the same study found that 2-ethylanisole, with the ethoxy group in the ortho position, did not show this rate enhancement, likely due to steric hindrance from the ethyl group interfering with the coordination.

Q2: Can this compound be utilized in the synthesis of complex natural products?

A: this compound serves as a useful starting material in the total synthesis of alkaloids []. Researchers successfully employed this compound as a precursor to synthesize the C-18 oxygenated aspidosperma alkaloid, (±)-limaspermine []. This approach highlights the value of this compound in constructing complex molecular frameworks relevant to natural product synthesis.

Q3: What spectroscopic techniques are valuable for studying this compound?

A: Resonance-enhanced two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy are powerful techniques for investigating the electronic and vibrational structures of molecules like this compound []. These techniques provide valuable information about the energy levels within the molecule, offering insights into its photophysical properties and reactivity.

Q4: How can this compound be leveraged in the development of novel biocatalysts?

A: this compound serves as a model substrate for exploring and engineering novel enzymatic activities []. For example, directed evolution of the iron-heme enzyme cytochrome P450BM3 led to the development of the variant P411CHA. This engineered enzyme exhibits remarkable catalytic activity and enantioselectivity in the challenging intermolecular benzylic C–H amination of this compound, using tosyl azide as the nitrogen source []. This success story demonstrates the potential of using this compound as a platform for developing biocatalysts with tailored activities for valuable chemical transformations.

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